molecular formula C20H22ClFN2O B4285340 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2,3-dimethylphenyl)piperazine

1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No. B4285340
M. Wt: 360.9 g/mol
InChI Key: YFUXMSAQKFCIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2,3-dimethylphenyl)piperazine, commonly known as CFPP, is a synthetic compound that belongs to the piperazine class of drugs. It has gained significant attention in the scientific community due to its potential therapeutic applications. CFPP is a promising candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

Mechanism of Action

The exact mechanism of action of CFPP is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. CFPP is thought to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CFPP has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and antipsychotic effects. CFPP has also been shown to enhance the cognitive function and memory of rodents. Furthermore, CFPP has been investigated for its potential to treat drug addiction and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

CFPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. CFPP has also been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, CFPP has some limitations for lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its effects on the brain and body.

Future Directions

For CFPP research include its use in the treatment of drug addiction and withdrawal symptoms, the development of more potent and selective CFPP analogs, and exploration of its potential in the treatment of other neurological disorders.

Scientific Research Applications

CFPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models. CFPP has also been shown to enhance the cognitive function and memory of rodents. Furthermore, CFPP has been investigated for its potential to treat drug addiction and withdrawal symptoms.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O/c1-14-5-3-8-19(15(14)2)23-9-11-24(12-10-23)20(25)13-16-17(21)6-4-7-18(16)22/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUXMSAQKFCIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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